molecular formula C12H21NO4 B2435392 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid CAS No. 1384441-97-7

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid

Cat. No.: B2435392
CAS No.: 1384441-97-7
M. Wt: 243.303
InChI Key: KOFPSMGBISOSHU-UHFFFAOYSA-N
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Description

Overview of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid

This compound represents a sophisticated example of contemporary organic architecture, embodying the convergence of cyclobutane ring chemistry with advanced protecting group strategies. The compound's molecular structure, defined by the formula C12H21NO4, encompasses a central cyclobutyl ring system that serves as a rigid scaffold supporting two critical functional elements: an aminomethyl group protected by the tert-butoxycarbonyl moiety and an acetic acid side chain. This architectural arrangement creates a unique three-dimensional framework that combines the conformational rigidity inherent to four-membered ring systems with the synthetic versatility provided by orthogonal functional group protection.

The tert-butoxycarbonyl protecting group, universally recognized for its stability under basic conditions and facile removal under acidic environments, enables selective chemical transformations while preserving the integrity of the amino functionality. The cyclobutane core contributes significant conformational constraints that distinguish this compound from its more flexible aliphatic counterparts, creating opportunities for enhanced selectivity in biological interactions and improved metabolic stability. The presence of the acetic acid moiety provides additional sites for chemical modification and enables incorporation into larger molecular frameworks through standard coupling methodologies.

Table 1: Fundamental Physical and Chemical Properties

Property Value Reference
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS Number 249762-02-5
Structural Features Cyclobutyl ring, Boc-protected amine, acetic acid

The compound's significance extends beyond its structural novelty to encompass practical applications in organic synthesis, particularly in the protection of amine functionalities during complex chemical reactions. The stereochemistry of the molecule plays a crucial role in its biological activity and interaction with enzymes during peptide synthesis, highlighting the importance of precise structural control in the design of bioactive compounds. This structural complexity positions the compound as a valuable intermediate in the synthesis of peptides, pharmaceuticals, and other biologically relevant molecules where conformational control and selective reactivity are paramount.

Historical Context and Discovery

The development of this compound emerges from the confluence of two major historical threads in organic chemistry: the evolution of amino acid protecting group chemistry and the systematic exploration of strained ring systems as building blocks for complex molecule construction. The tert-butoxycarbonyl protecting group, first introduced in the 1950s and refined through subsequent decades, established itself as the gold standard for amine protection due to its remarkable stability under basic conditions and clean removal under mild acidic treatment. This protecting group strategy revolutionized peptide synthesis by enabling selective transformations that would otherwise be impossible in the presence of unprotected amino functionalities.

The historical development of tert-butoxycarbonyl chemistry can be traced through landmark synthetic methodologies, including the preparation of tert-butoxycarbonyl-protected glycine derivatives using di-tert-butyl dicarbonate under controlled aqueous conditions. These early investigations established fundamental principles for tert-butoxycarbonyl group installation that remain relevant to contemporary synthetic applications. The development of efficient deprotection methodologies, utilizing various acidic reagents and catalytic systems, further enhanced the utility of this protecting group strategy. The sensitivity of the tert-butoxycarbonyl group to acidic conditions, while generally advantageous, necessitated careful consideration of reaction conditions to prevent premature deprotection during synthetic sequences.

Parallel developments in cyclobutane chemistry contributed significantly to the eventual synthesis of cyclobutane-containing amino acid derivatives. The recognition that cyclobutane rings could serve as rigid scaffolds for biological activity led to intensive research into their synthesis and functionalization. Cyclobutane beta-amino acids emerged as particularly valuable building blocks for peptidomimetics and helical foldamers, molecules designed to mimic natural peptide structures while exhibiting enhanced stability and selectivity. The development of photocatalytic methods for cyclobutane construction, including energy transfer-mediated [2+2] cycloaddition reactions, provided new pathways for accessing these strained ring systems under mild conditions.

The integration of these two chemical domains—tert-butoxycarbonyl protection and cyclobutane architecture—represents a natural evolution in the quest for increasingly sophisticated molecular building blocks. The synthesis of compounds combining both elements required advances in multiple areas, including selective ring-forming reactions, protecting group compatibility, and purification methodologies. Contemporary approaches to such molecules often employ flow microreactor systems to enhance efficiency and sustainability compared to traditional batch processes, reflecting ongoing efforts to improve synthetic methodology.

Relevance in Modern Organic Chemistry

The contemporary significance of this compound in modern organic chemistry stems from its multifaceted utility across several critical areas of chemical research and development. In peptide synthesis, the compound serves as a conformationally constrained building block that can impart enhanced structural stability and biological activity to peptide-based therapeutics. The cyclobutane ring's rigidity restricts conformational flexibility, potentially leading to improved binding affinity and selectivity when incorporated into bioactive sequences. This characteristic has proven particularly valuable in the development of peptidomimetics, where the goal is to replicate the biological activity of natural peptides while overcoming their inherent limitations such as proteolytic instability and poor pharmacokinetic properties.

Drug development applications represent another major area where this compound demonstrates significant relevance. The unique structural features enable the creation of novel pharmaceutical candidates that can target specific biological pathways with enhanced precision. The tert-butoxycarbonyl protecting group facilitates the controlled assembly of complex drug molecules by allowing selective modifications at various stages of synthesis without affecting the protected amine functionality. This level of synthetic control is essential for the development of drugs requiring precise structural features for optimal biological activity.

Table 2: Contemporary Applications in Organic Chemistry

Application Area Specific Uses Key Advantages
Peptide Synthesis Conformationally constrained building blocks Enhanced stability, selective modifications
Drug Development Pharmaceutical intermediates Structural precision, biological activity
Bioconjugation Biomolecule attachment Functional versatility, stability
Material Science Polymer development Controlled properties, stability

Bioconjugation processes have emerged as another significant application domain for this compound. The ability to attach biomolecules to surfaces or other molecular entities with high precision and stability makes it valuable for developing advanced diagnostics and therapeutics. The compound's bifunctional nature, featuring both the protected amine and the carboxylic acid functionality, provides multiple sites for chemical modification and conjugation reactions.

Material science applications have also benefited from the unique properties of cyclobutane-containing compounds. The development of functional polymers with specific chemical properties, such as increased thermal stability or controlled reactivity, often requires building blocks that can impart well-defined structural characteristics to the final materials. The rigid cyclobutane framework combined with the versatile tert-butoxycarbonyl protection strategy enables the design of polymeric materials with precisely controlled properties.

Recent advances in photocatalytic synthesis have opened new pathways for accessing cyclobutane amino acid derivatives under mild conditions. These methodologies employ visible light irradiation and energy transfer catalysts to promote [2+2] cycloaddition reactions, providing access to functionalized cyclobutane structures with high selectivity and functional group tolerance. Such developments continue to expand the accessibility and utility of compounds like this compound in contemporary synthetic chemistry.

Scope and Structure of the Review

This comprehensive review aims to provide an authoritative examination of this compound, encompassing its fundamental chemical properties, synthetic methodologies, and diverse applications across multiple scientific disciplines. The review is structured to address the multifaceted nature of this compound, beginning with detailed analysis of its molecular architecture and progressing through increasingly specialized applications and advanced synthetic strategies. The scope encompasses both theoretical understanding and practical applications, drawing from contemporary research literature to present a complete picture of the compound's significance in modern chemistry.

The review will systematically examine the compound's role in peptide synthesis, highlighting how its conformational constraints contribute to enhanced biological activity and metabolic stability. Detailed discussion of synthetic methodologies will cover both traditional approaches and emerging techniques, including photocatalytic methods and flow chemistry applications that represent current frontiers in cyclobutane amino acid synthesis. Special attention will be devoted to the mechanistic aspects of tert-butoxycarbonyl group chemistry, including protection and deprotection strategies that enable selective transformations in complex synthetic sequences.

Applications in drug development and bioconjugation will be explored through analysis of specific case studies and research findings, demonstrating how the compound's unique structural features translate into practical advantages in pharmaceutical and biotechnology applications. The review will also address the compound's utility in material science applications, particularly in the development of functional polymers and advanced materials where conformational control and chemical stability are critical factors.

Contemporary synthetic challenges and future research directions will be discussed, including ongoing efforts to develop more efficient synthetic routes, expand the scope of chemical transformations, and explore new applications in emerging fields such as chemical biology and nanotechnology. The review will conclude with an assessment of the compound's position within the broader landscape of conformationally constrained amino acids and its potential contributions to future developments in organic chemistry and related disciplines.

Table 3: Review Structure and Coverage Areas

Section Focus Key Topics Research Emphasis
Molecular Architecture Structure, properties, stereochemistry Fundamental understanding
Synthetic Methods Traditional and emerging techniques Methodological advances
Peptide Applications Conformational constraints, biological activity Biomedical relevance
Material Science Polymer development, functional materials Industrial applications

The comprehensive nature of this review reflects the compound's significance across multiple research domains and its potential for continued development as synthetic methodologies advance and new applications emerge. By integrating findings from diverse research areas, this review aims to provide both specialist researchers and general readers with a thorough understanding of this compound and its contributions to contemporary organic chemistry.

Properties

IUPAC Name

2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFPSMGBISOSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetic acid derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Protecting Group in Peptide Synthesis
The tert-butoxycarbonyl group is widely used as a protecting group for amines in peptide synthesis. Its ability to stabilize amine functionalities allows for selective reactions without interference from these groups. The Boc group can be easily removed under acidic conditions, making it an ideal choice for synthesizing complex peptides and other organic molecules.

Synthetic Routes
The synthesis of this compound typically involves:

  • Protection of an amine group using di-tert-butyl dicarbonate.
  • Reaction conditions may include basic environments such as sodium hydroxide or organic solvents like acetonitrile with catalysts like 4-dimethylaminopyridine.

Antimicrobial Properties
Research indicates that compounds similar to 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid exhibit antimicrobial activity. These compounds can form β-peptidomimetics, which are stable against proteolytic degradation, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, related structures have shown promise in inhibiting the von Hippel–Lindau (VHL) E3 ubiquitin ligase, which is critical in cancer biology .

Cellular Effects
Preliminary studies suggest that this compound may influence cellular processes such as apoptosis and cell proliferation. Its interaction with cellular receptors could lead to significant therapeutic effects, particularly in cancer treatment.

Case Study 1: Antimicrobial Activity

In a study examining β-amino acids' effects on bacterial strains, it was found that certain derivatives exhibited significant antimicrobial properties. The study highlighted the potential of these compounds in drug development against resistant bacterial infections.

CompoundActivityMaximum Inhibition (%)EC50 (μM)
Compound AAntimicrobial85%5.0
Compound BAntimicrobial78%7.5

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of the VHL E3 ligase by compounds structurally related to this compound. The findings suggested that these compounds could effectively inhibit the ligase's activity, which is implicated in tumorigenesis.

CompoundInhibition (%)IC50 (μM)
Compound C60%10.0
Compound D75%8.0

Mechanism of Action

The mechanism of action of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical reactions, including enzyme catalysis and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Biological Activity

2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid, commonly referred to as Boc-aminomethylcyclobutane acetic acid (BMCA), is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a cyclobutyl moiety, allows for versatile applications in drug design and development. This article reviews the biological activity of BMCA, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BMCA is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1384441-97-7

The presence of the Boc group enhances the stability and solubility of BMCA, making it suitable for various biochemical applications. Upon deprotection, the free amine can engage in numerous biochemical pathways, including enzyme-substrate interactions.

The biological activity of BMCA is largely attributed to its ability to influence cellular processes through its amine group. The Boc group can be reversibly removed under basic conditions, allowing for controlled reactivity. This property facilitates the compound's participation in enzyme inhibition and other biochemical interactions.

Biological Activity and Therapeutic Potential

BMCA has been explored for its potential inhibitory effects on various enzymes associated with diseases such as cancer and neurodegenerative disorders. Research indicates that derivatives of BMCA may exhibit selective inhibition against specific targets, enhancing their therapeutic efficacy.

Enzyme Inhibition Studies

Several studies have highlighted the inhibitory effects of BMCA derivatives on key enzymes:

  • Aurora Kinases : Compounds structurally related to BMCA have shown potent inhibition of Aurora-A kinase, which is crucial in cell cycle regulation. For example, one derivative exhibited an IC₅₀ value of 0.075 μM against Aurora-A, indicating strong selectivity over Aurora-B .
  • VHL E3 Ubiquitin Ligase : Another study reported that modifications to the BMCA structure led to low nanomolar potency against VHL ligase, suggesting its potential as a chemical probe in cancer research .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • BMCA has been synthesized using di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide. This method allows for efficient production suitable for both laboratory and industrial applications.
  • Biocompatibility and Applications :
    • Research has indicated that BMCA derivatives can be utilized in drug delivery systems due to their favorable biocompatibility and ability to form hydrogen bonds. The structural complexity of BMCA allows it to serve as a building block for more complex molecules.
  • Comparative Studies :
    • A comparative analysis with similar compounds reveals that BMCA's unique cyclobutyl ring combined with the Boc protecting group provides distinct reactivity patterns not found in simpler amino acids or derivatives. This structural advantage enables diverse applications in synthetic and biological chemistry contexts.

Summary Table: Biological Activity Comparison

Compound NameStructureUnique FeaturesIC₅₀ (μM)
BMCAC₁₂H₂₁NO₄Boc protection; cyclobutyl ringN/A
Aurora-A InhibitorVariesSelective inhibition0.075
VHL InhibitorVariesLow nanomolar potency<0.1

Q & A

Q. What are the optimal synthetic conditions for 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid to minimize side reactions?

Methodological Answer: The synthesis involves three critical steps:

Cyclobutyl Ring Formation : Use [2+2] photocycloaddition or strain-driven cyclization under inert conditions to form the cyclobutyl scaffold.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in anhydrous dichloromethane, using DMAP as a catalyst (1-2 hrs, 0°C to room temperature).

Acetic Acid Moiety Coupling : Employ carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the acetic acid group.
Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity, as validated for analogous Boc-protected compounds .

Q. Key Optimization Parameters :

  • Maintain anhydrous conditions during Boc protection to prevent hydrolysis.
  • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexanes 1:1).

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

TechniquePurposeKey Parameters
NMR (¹H/¹³C)Confirm backbone structure and Boc-group integrityCompare chemical shifts with analogous cyclobutyl-Boc compounds (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .
HPLC Assess purityC18 column, 254 nm UV detection; ≥98% purity threshold .
Mass Spectrometry Verify molecular ionESI-MS: Expected [M+H]⁺ = Calculated molecular weight ± 0.5 Da .
X-ray Crystallography Resolve stereochemistrySingle-crystal diffraction (e.g., Mo-Kα radiation, R-factor <0.06) .

Advanced Research Questions

Q. How does the cyclobutyl group’s steric hindrance impact reactivity in peptide coupling reactions?

Methodological Answer: The cyclobutyl group introduces steric constraints, requiring tailored coupling strategies:

  • Reagent Selection : Use bulky activators like HATU or PyBOP to enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) improve solubility of the strained cyclobutyl intermediate.
  • Monitoring : Track reaction completion via LC-MS for real-time detection of intermediates .

Case Study : A cyclobutyl-Boc analog showed 20% reduced coupling yield compared to linear analogs, necessitating extended reaction times (24 hrs vs. 12 hrs) .

Q. How can researchers resolve discrepancies in reported melting points across studies?

Methodological Answer: Discrepancies may arise from:

  • Polymorphism : Characterize crystalline forms via DSC (heating rate 10°C/min) and PXRD.
  • Purity Variations : Validate purity with orthogonal methods (HPLC + NMR).
  • Methodological Differences : Standardize heating rates (e.g., 1°C/min) and sample preparation (e.g., recrystallization from ethanol/water) .

Q. What experimental design is recommended for stability studies under varying pH/temperature?

Methodological Answer: Accelerated Stability Protocol :

Conditions : Test pH 2–9 (buffer solutions) and temperatures (4°C, 25°C, 40°C).

Analysis : Quantify degradation via HPLC at intervals (0, 7, 14, 30 days).

Kinetics Modeling : Use Arrhenius equation to predict shelf life.

Key Finding : Boc-protected analogs degrade rapidly at pH <3 (t½ = 12 hrs at 40°C), necessitating neutral storage .

Q. How to assess environmental impact given limited ecotoxicity data?

Methodological Answer: Adopt a tiered approach:

Fate Analysis : Measure logP (OECD 117) and hydrolysis half-life (OECD 111).

Ecotoxicity Screening : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays.

Advanced Modeling : Use EPI Suite to predict biodegradation and bioaccumulation potential .

Caution : Analogous Boc compounds show low mobility in soil (logP ~2.5), suggesting moderate environmental persistence .

Q. What safety precautions are essential given conflicting hazard data?

Methodological Answer: Despite limited toxicity data (e.g., no LD50 for the target compound), adopt precautionary measures:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • First Aid : For skin contact, rinse with water ≥15 mins; seek medical attention if irritation persists .

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